Ethyl 2-bromo-5-nitrobenzoate
Description
Significance of Halogenated Nitroaromatic Esters in Advanced Synthetic Strategies
Halogenated nitroaromatic esters are a class of organic compounds that are important as intermediates in the synthesis of a wide variety of industrial and consumer products, including dyes, polymers, pesticides, and explosives. nih.gov The presence of a halogen, a nitro group, and an ester functionality on an aromatic ring imparts unique reactivity to these molecules.
The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.govwikipedia.org This property is crucial in many synthetic pathways. The bromine atom in Ethyl 2-bromo-5-nitrobenzoate can act as a leaving group in nucleophilic substitution reactions and participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups.
The selective hydrogenation of halogenated nitroaromatic compounds is a critical process in the fine chemical industry. researchgate.net These reactions are often challenging due to the potential for dehalogenation, which leads to undesired byproducts. researchgate.net However, successful selective reduction of the nitro group to an amine while preserving the halogen atom opens up pathways to a diverse range of substituted anilines, which are valuable building blocks in medicinal chemistry and materials science.
Research Trajectories for this compound within the Benzoate Compound Class
Research on this compound and related compounds is focused on leveraging its unique reactivity as a synthetic intermediate. It serves as a building block for creating more complex molecules, particularly in the realm of pharmaceutical chemistry. evitachem.com For instance, the bromine atom can be replaced by various nucleophiles, and the nitro group can be reduced to an amine, allowing for the introduction of diverse functionalities.
One notable application is in the synthesis of hydrazide-hydrazone derivatives. For example, Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate has been synthesized and its crystal structure analyzed. researchgate.net Such compounds are of interest for their potential biological activities. researchgate.net
The "ester dance reaction," a novel catalytic reaction, has been developed to achieve a high yield of aromatic esters from low-cost starting materials, which could have implications for the synthesis of compounds like this compound. waseda.jp This reaction allows for the translocation of an ester group on an aromatic ring under mild conditions. waseda.jp
Furthermore, the study of vicarious nucleophilic substitution (VNS) reactions in nitroaromatics provides another avenue for the functionalization of compounds like this compound. organic-chemistry.org VNS allows for the nucleophilic replacement of hydrogen atoms on the aromatic ring, offering a powerful tool for creating substituted nitroaromatic compounds. organic-chemistry.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 208176-31-2 |
| Molecular Formula | C9H8BrNO4 |
| Appearance | Off-white to white powder. lookchem.com |
This data is compiled from publicly available information and may vary between suppliers.
Table 2: Related Benzoate Compounds and their Key Differences
| Compound Name | Key Structural Difference from this compound |
|---|---|
| 2-Bromo-5-nitrobenzoic acid | Contains a carboxylic acid group instead of an ethyl ester. |
| Ethyl 2-bromo-4-nitrobenzoate | The nitro group is at the 4-position instead of the 5-position. |
| Ethyl 4-amino-3-bromo-5-nitrobenzoate | Contains an additional amino group at the 4-position. ontosight.ai |
| Ethyl 2-bromo-3-nitrobenzoate | The nitro group is at the 3-position instead of the 5-position. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNRCVNPZZVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611255 | |
| Record name | Ethyl 2-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208176-31-2 | |
| Record name | Ethyl 2-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Bromo 5 Nitrobenzoate and Its Structural Analogues
Established Synthetic Routes and Optimization of Reaction Conditions
Traditional synthetic strategies for ethyl 2-bromo-5-nitrobenzoate rely on fundamental organic reactions such as esterification, halogenation, and nitration. The order and execution of these steps are critical to achieving the desired substitution pattern and high yields.
Esterification Approaches for Carboxylic Acid Precursors
A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-bromo-5-nitrobenzoic acid. The Fischer-Speier esterification is a widely employed technique for this transformation. chiralen.comorganic-chemistry.orgnih.govsnnu.edu.cn This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chiralen.comsnnu.edu.cn
The mechanism of Fischer esterification commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgnih.gov Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org A proton transfer and the subsequent elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final ethyl ester product. organic-chemistry.org To drive the equilibrium towards the product side, it is common practice to either use a large excess of ethanol or to remove the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orgnih.gov
While specific reaction conditions for the esterification of 2-bromo-5-nitrobenzoic acid are not extensively detailed in readily available literature, the general principles of Fischer esterification are applicable. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
An alternative to the direct acid-catalyzed esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, the synthesis of ethyl 3-bromo-5-nitrobenzoate has been achieved by treating 3-bromo-5-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which then reacts readily with ethanol to give the ethyl ester in high yield. chiralen.com This method avoids the equilibrium limitations of Fischer esterification.
Below is a table summarizing common esterification conditions.
| Precursor | Reagents | Catalyst | Key Conditions | Product |
| 2-Bromo-5-nitrobenzoic acid | Ethanol | H₂SO₄ (catalytic) | Reflux, excess ethanol | This compound |
| 2-Bromo-5-nitrobenzoic acid | Thionyl chloride, then Ethanol | None | Two-step process | This compound |
Strategic Halogenation Techniques for Bromine Incorporation
The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. A plausible route to this compound is the direct bromination of ethyl 5-nitrobenzoate. In this scenario, the directing effects of the substituents on the benzene (B151609) ring are crucial for determining the regioselectivity of the bromination.
The ethyl ester group (-COOEt) is a deactivating, meta-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. When both are present on the ring, their directing effects must be considered in tandem. For ethyl 5-nitrobenzoate, the positions ortho and para to the ester group are also meta to the nitro group. The position C-2 is ortho to the ester and meta to the nitro group. The position C-6 is also ortho to the ester and meta to the nitro group. The position C-4 is para to the ester and also meta to the nitro group. The strong deactivating nature of the nitro group will significantly reduce the reactivity of the ring towards electrophilic substitution. However, bromination, if it occurs, would be directed to the positions meta to the nitro group, which are the C-2, C-4, and C-6 positions. The steric hindrance from the ethyl ester group might influence the distribution of the isomers.
Common brominating agents for such reactions include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a stronger electrophile. N-Bromosuccinimide (NBS) is another versatile reagent for aromatic bromination, often used with a catalyst under various conditions.
Controlled Nitration Procedures for Nitro Group Introduction
An alternative synthetic approach involves the nitration of ethyl 2-bromobenzoate. The regiochemical outcome of this reaction is governed by the directing effects of the bromo and ethyl ester substituents. The bromine atom is an ortho-, para-directing group, while the ethyl ester group is a meta-directing group.
The bromo group at C-2 directs incoming electrophiles to the C-4 (para) and C-6 (ortho) positions. The ethyl ester group at C-1 directs incoming electrophiles to the C-3 and C-5 (meta) positions. The nitration would likely lead to a mixture of isomers. The desired 5-nitro isomer would be a result of the meta-directing effect of the ester group. The formation of other isomers, such as ethyl 2-bromo-4-nitrobenzoate and ethyl 2-bromo-6-nitrobenzoate (directed by the bromo group), is also possible.
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. The separation of the desired 5-nitro isomer from the other isomers would be a critical step in this synthetic route.
Multi-Step Synthesis Pathways from Simpler Precursors
The synthesis of this compound can also be envisioned from simpler, more readily available starting materials like benzene or toluene (B28343) through a multi-step synthetic sequence. The order of the introduction of the functional groups is paramount to ensure the correct regiochemistry.
A possible retrosynthetic analysis starting from this compound would involve considering the directing effects of the substituents at each step. For instance, one could envision a synthesis starting from toluene. Oxidation of the methyl group of toluene would yield benzoic acid. Subsequent steps would involve nitration, bromination, and finally esterification. The order of nitration and bromination would be critical in determining the final substitution pattern.
For example, starting with nitration of benzoic acid would yield 3-nitrobenzoic acid, as the carboxyl group is a meta-director. Subsequent bromination would be directed by both the carboxyl and the nitro groups, which are both meta-directors, making the introduction of a bromine atom at the 2-position challenging.
A more plausible route might involve starting with a different precursor or utilizing functional group interconversions to control the regioselectivity. The key is to introduce the substituents in an order that leverages their directing effects to achieve the desired 2-bromo-5-nitro substitution pattern.
Novel Catalytic Systems in the Synthesis of this compound
While traditional methods are effective, modern synthetic chemistry often seeks more efficient and selective routes through the use of novel catalytic systems. Transition metal-catalyzed cross-coupling reactions, for example, offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Ullmann)
Although not widely documented specifically for the synthesis of this compound, transition metal-catalyzed reactions could theoretically be applied to construct the carbon skeleton or introduce the substituents.
The Suzuki coupling reaction , which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide, could potentially be used to synthesize analogues of this compound. For instance, a suitably substituted arylboronic acid could be coupled with a dihalonitrobenzoate derivative.
The Ullmann condensation is a copper-catalyzed reaction that is traditionally used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org The Goldberg reaction, a type of Ullmann condensation, is specifically used for the formation of C-N bonds. wikipedia.org While not directly applicable to the synthesis of the carbon-bromine bond in the target molecule, these types of reactions could be relevant in the synthesis of structural analogues where the bromo group is replaced by an aryloxy, arylthio, or amino group. Modern Ullmann-type reactions often employ soluble copper catalysts with ligands, which can allow for milder reaction conditions compared to the traditional high-temperature procedures. wikipedia.org
The application of these novel catalytic systems to the synthesis of this compound itself remains an area for potential research and development, offering the possibility of more efficient and selective synthetic routes.
Organocatalytic and Biocatalytic Methods
The application of organocatalysis and biocatalysis in the synthesis of this compound and its analogues represents a promising avenue towards more environmentally benign and selective chemical transformations.
Organocatalytic Approaches:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. In the context of ester synthesis, N-halosuccinimides, such as N-bromosuccinimide (NBS), have been investigated as efficient catalysts for the direct esterification of substituted benzoic acids. nih.gov This approach is notable for its mild, metal-free reaction conditions and tolerance to air and moisture, which simplifies the synthetic procedure. nih.gov While a specific application of NBS for the synthesis of this compound has not been detailed in the reviewed literature, the general applicability to substituted benzoic acids suggests its potential as a viable catalytic method. nih.gov The catalytic cycle would likely involve the activation of the carboxylic acid group of 2-bromo-5-nitrobenzoic acid by NBS, facilitating nucleophilic attack by ethanol.
Biocatalytic Approaches:
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. biorxiv.org For ester synthesis, lipases are a well-established class of enzymes that can catalyze esterification and transesterification reactions. nih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability, enabling reuse over multiple reaction cycles. nih.gov Biocatalytic methods, such as the use of deprotectase biocatalysts for the removal of protecting groups in complex syntheses, highlight the potential for enzymatic methods to be integrated into multi-step synthetic pathways. nih.gov Although specific studies on the biocatalytic synthesis of this compound are not prominent in the literature, the general principles of enzyme-catalyzed esterification suggest that a lipase-mediated approach could offer a green and highly selective route to this compound. nih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the use of solvent-free reaction conditions, improving energy efficiency, and maximizing atom economy.
Solvent-Free Synthesis:
The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions can significantly reduce chemical waste and simplify product purification. nih.gov For the synthesis of esters from substituted benzoic acids, methods such as mechanosynthesis via high-speed ball-milling have been developed. nih.gov This technique uses mechanical force to induce chemical reactions in the solid state, often at room temperature and with significantly reduced reaction times. nih.gov Another approach involves the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can facilitate the esterification of substituted benzoic acids with alcohols under solvent-free conditions. epa.gov
Energy Efficiency:
Improving energy efficiency can be achieved by utilizing alternative energy sources to conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced by-product formation in shorter reaction times. ajrconline.orgusm.myresearchgate.net The synthesis of a structural analogue, ethyl-4-fluoro-3-nitro benzoate, has been successfully demonstrated using a sealed-vessel microwave reactor, highlighting the applicability of this technology to the synthesis of substituted nitrobenzoates. usm.myresearchgate.net This method offers a significant improvement in energy efficiency compared to traditional refluxing techniques. usm.myresearchgate.net
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy indicates a more sustainable process with less waste generation. primescholars.com The theoretical atom economy of a reaction can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For a typical Fischer esterification synthesis of this compound from 2-bromo-5-nitrobenzoic acid and ethanol with a sulfuric acid catalyst, the atom economy can be calculated as follows:
Table 1: Theoretical Atom Economy for the Fischer Esterification of 2-bromo-5-nitrobenzoic acid
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 |
| Ethanol | C₂H₆O | 46.07 |
| Product | ||
| This compound | C₉H₈BrNO₄ | 274.07 |
| Water | H₂O | 18.02 |
Calculation:
Atom Economy (%) = [274.07 / (246.02 + 46.07)] x 100 = 93.84%
This high theoretical atom economy suggests that the Fischer esterification is an efficient process in terms of atom utilization.
Reaction Efficiency:
While atom economy provides a theoretical measure of efficiency, the actual reaction efficiency is also dependent on the chemical yield and the E-factor (Environmental factor), which considers the total amount of waste produced per unit of product. A high-yielding reaction with a low E-factor is indicative of a highly efficient and sustainable process. The optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing reaction efficiency and minimizing waste. nih.govusm.myresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 5 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
The bromine atom attached to the aromatic ring of ethyl 2-bromo-5-nitrobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group in the para position relative to the bromine atom activates the aromatic ring towards attack by nucleophiles. This activation is a critical feature of the molecule's reactivity, enabling the facile displacement of the bromide ion.
Reactivity with Amine and Thiol Nucleophiles
The activated nature of the carbon-bromine bond in this compound allows for its reaction with a variety of nucleophiles, including amines and thiols. These reactions are fundamental in the construction of more elaborate molecular frameworks. For instance, the reaction with amines can lead to the formation of N-substituted aminobenzoates, which are precursors to various heterocyclic compounds and other functionalized aromatic systems.
Similarly, the displacement of the bromine atom by thiol nucleophiles provides a straightforward route to the synthesis of thioethers. These reactions typically proceed under basic conditions, which serve to deprotonate the thiol, generating a more potent thiolate nucleophile. The resulting aryl thioethers are valuable intermediates in the synthesis of sulfur-containing heterocycles and other pharmaceutically relevant molecules.
Intramolecular Cyclization Pathways for Heterocycle Formation
A particularly useful application of the reactivity of this compound is in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. This strategy involves a two-step process: first, a nucleophilic substitution to introduce a side chain containing a nucleophilic center, followed by an intramolecular reaction of this nucleophile with another functional group on the aromatic ring.
One notable example is the synthesis of benzothiazine derivatives. epa.gov This class of heterocyclic compounds is of significant interest due to their wide range of biological activities. The synthesis can be initiated by the reaction of this compound with a sulfur-containing nucleophile, which displaces the bromine atom. Subsequent chemical modifications can introduce a nitrogen-containing moiety, which can then undergo an intramolecular cyclization to form the characteristic benzothiazine ring structure. The specifics of the cyclization pathway, including the reaction conditions and the nature of the substituents, can be tailored to produce a variety of benzothiazine derivatives with diverse properties.
Reduction Chemistry of the Nitro Group
The nitro group of this compound is a key functional handle that can be readily transformed into a variety of other nitrogen-containing functionalities, most notably an amino group. The reduction of the nitro group is a crucial step in many synthetic sequences, as the resulting aniline (B41778) derivatives are versatile intermediates for the construction of a wide array of organic molecules, including dyes, pharmaceuticals, and polymers.
Selective Reduction to Amino Derivatives
The selective reduction of the nitro group to an amine is a common and important transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.
For the reduction of nitroarenes, reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or metallic iron in acetic acid, are frequently used. scispace.com These methods are generally effective and can tolerate a range of other functional groups. For instance, the selective reduction of the nitro group in this compound to yield ethyl 2-bromo-5-aminobenzoate can be achieved under these conditions while leaving the bromo and ester functionalities intact. Catalytic hydrogenation, typically employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is another powerful and clean method for nitro group reduction. researchgate.net Careful control of the reaction conditions is necessary to ensure the selective reduction of the nitro group without affecting the bromine substituent, which can be susceptible to hydrogenolysis.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol (B145695) | Reflux | 2 | Not specified | scispace.com |
| Fe powder | Acetic Acid/Ethanol/Water | 30 | 1 | Good to Excellent | scispace.com |
| H₂ (gas) / Pd/C | Ethanol | Room Temperature | Not specified | High | researchgate.net |
Table 1: Representative Conditions for the Selective Reduction of Aromatic Nitro Groups to Amines
Formation of Other Reduced Nitrogen Species (e.g., azo, azoxy)
Beyond the complete reduction to an amino group, the nitro group of this compound can be partially reduced to afford other nitrogen-containing functional groups, such as azo and azoxy compounds. The formation of these species is highly dependent on the reaction conditions and the choice of reducing agent.
For example, the reduction of aromatic nitro compounds with sodium borohydride (B1222165) (NaBH₄) in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) has been shown to produce azo or azoxy derivatives. drexel.eduresearchgate.net The specific product obtained can often be controlled by tuning the reaction parameters. The synthesis of azo compounds can also be achieved through the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. researchgate.net Therefore, the amino derivative obtained from the reduction of this compound can serve as a precursor for the synthesis of azo dyes and other related compounds.
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group in this compound is susceptible to both hydrolysis and transesterification reactions. These transformations are fundamental in organic chemistry and provide routes to the corresponding carboxylic acid or to different ester derivatives, respectively.
Ester hydrolysis can be carried out under either acidic or basic conditions. researchgate.net Base-catalyzed hydrolysis, often referred to as saponification, is typically an irreversible process that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. The kinetics of the alkaline hydrolysis of substituted ethyl benzoates have been studied, and the reaction rates are influenced by the nature and position of the substituents on the aromatic ring.
Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, or an enzyme, to exchange the alkoxy group. epa.gov This reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove one of the products to drive the reaction to completion. Lipases are enzymes that can catalyze the transesterification of esters under mild conditions and are increasingly being used as environmentally friendly catalysts in organic synthesis. nih.govmdpi.com
| Reaction | Catalyst | Reagent | Solvent | Product |
| Hydrolysis | Acid (e.g., H₂SO₄) | Water | Water/Co-solvent | 2-bromo-5-nitrobenzoic acid |
| Hydrolysis | Base (e.g., NaOH) | Water | Water/Co-solvent | Sodium 2-bromo-5-nitrobenzoate |
| Transesterification | Acid or Base | Alcohol (R'OH) | Excess R'OH | Alkyl 2-bromo-5-nitrobenzoate |
| Transesterification | Lipase | Alcohol (R'OH) | Organic Solvent | Alkyl 2-bromo-5-nitrobenzoate |
Table 2: General Conditions for Ester Hydrolysis and Transesterification
Electrophilic Aromatic Substitution Patterns on the Benzoate Ring
The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing substituents: a bromo group, a nitro group, and an ethyl carboxylate group. libretexts.orgstackexchange.comstudy.com The reactivity of a benzene ring in EAS reactions is profoundly influenced by the nature of the substituents it carries; electron-donating groups activate the ring, making it more nucleophilic, while electron-withdrawing groups deactivate it. libretexts.orgmsu.edu In this case, all three groups decrease the electron density of the aromatic system, rendering it much less reactive than benzene itself. libretexts.orgscribd.com
The orientation of an incoming electrophile is determined by the directing effects of the substituents already present on the ring. These effects are classified as either ortho, para-directing or meta-directing. pressbooks.pub
Nitro Group (-NO₂): This is a powerful deactivating group and a strong meta-director. cognitoedu.orgyoutube.com It withdraws electron density from the ring through both the inductive effect and the resonance effect, with significant positive charge developing at the ortho and para positions. scribd.comyoutube.com This directs incoming electrophiles to the meta positions, which are comparatively less electron-deficient. youtube.com
Ethyl Benzoate Group (-COOEt): The ester group is also a deactivating, meta-directing substituent. quora.com Similar to the nitro group, its carbonyl component withdraws electron density from the ring via induction and resonance, deactivating the ortho and para positions. quora.com
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (sigma complex) when attack occurs at these positions. pressbooks.publibretexts.org
In this compound, the positions on the ring are influenced by these competing effects. The available positions for substitution are C4 and C6.
Position C4: This position is ortho to the nitro group, meta to the bromo group, and meta to the ester group.
Position C6: This position is ortho to the bromo group, meta to the nitro group, and ortho to the ester group.
Given that the powerful meta-directing influence of both the nitro and ester groups deactivates the positions ortho and para to them, substitution is highly disfavored at positions C3 and C6 (relative to the ester). The bromo group directs ortho and para, but its influence is generally weaker than the strong meta-directing nitro and ester groups. Therefore, electrophilic attack is most likely directed to the position that is meta to the strongest deactivating groups. Both the nitro and ester groups strongly direct incoming electrophiles to position C4. The bromo group also directs meta to itself (position C4), reinforcing this outcome. Consequently, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position.
| Substituent Group | Position on Ring | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -COOEt (Ethyl carboxylate) | C1 | Deactivating | Meta |
| -Br (Bromo) | C2 | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | C5 | Strongly Deactivating | Meta |
Mechanistic Postulations and Experimental Evidence for Transformations
The transformations involving this compound are governed by the electronic properties of its substituents, which influence reaction rates, intermediate stability, and the ultimate reaction pathway.
The cumulative deactivating effect of the bromo, nitro, and ester groups means that any electrophilic substitution reaction would require harsh conditions, such as high temperatures and strong acid catalysts. msu.edu The reaction rate would be significantly lower than that of monosubstituted nitrobenzene (B124822) or ethyl benzoate. Kinetic studies on related compounds, such as the nitration of bromobenzene (B47551) versus the nitration of nitrobenzene, show that deactivating groups slow the reaction by raising the activation energy of the rate-determining step, which is the formation of the cationic intermediate. scribd.comcbseacademic.nic.in
The key intermediate in an electrophilic aromatic substitution reaction is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. libretexts.org This intermediate is formed when the electrophile attacks the π-electron system of the benzene ring, temporarily disrupting its aromaticity. libretexts.org The stability of this intermediate is crucial in determining the reaction's orientation and rate. libretexts.org
For this compound, attack by an electrophile (E⁺) at the C4 position would lead to the formation of a sigma complex. The positive charge in this intermediate can be delocalized across the ring. The stability of this intermediate is influenced by the substituents:
Electron-withdrawing groups like -NO₂ and -COOEt destabilize the positively charged sigma complex through their inductive effects. scribd.com When the positive charge is located on a carbon adjacent to these groups (as would occur in ortho or para attack relative to them), the destabilization is particularly severe. youtube.comassets-servd.host This is why these groups are meta-directors; attack at the meta position avoids placing the positive charge directly adjacent to the deactivating group.
The bromo group , while inductively withdrawing, can help stabilize the adjacent positive charge through resonance by donating a lone pair of electrons. pressbooks.pub This effect is most pronounced for ortho and para attack, which is why halogens are ortho, para-directing despite being deactivators.
In the case of attack at C4, the resulting sigma complex avoids placing a positive charge on the carbons bearing the nitro (C5) or ester (C1) groups, making it the most stable and therefore most likely intermediate to form.
Due to the highly electron-deficient nature of the ring, this compound could also potentially undergo nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the bromo group (C2). In such a reaction, the intermediate would be a resonance-stabilized carbanion known as a Meisenheimer complex. stackexchange.com The strong electron-withdrawing nitro group at the meta position would help stabilize the negative charge of this intermediate, making such a reaction plausible under appropriate conditions with a strong nucleophile. stackexchange.comechemi.com
The selectivity observed in reactions of this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents. These electronic effects determine the most stable transition states and intermediates, thereby dictating the reaction pathway. libretexts.org
Resonance Effect (R): This involves the delocalization of electrons through the pi (π) system.
The -NO₂ and -COOEt groups exhibit a strong electron-withdrawing resonance effect (-R effect), pulling electron density out of the ring and creating partial positive charges at the ortho and para positions. youtube.comassets-servd.host This strongly disfavors electrophilic attack at these sites.
The -Br group shows an electron-donating resonance effect (+R effect) via its lone pairs, which enriches the electron density at the ortho and para positions. pressbooks.pub This effect, although weaker than its inductive pull, is sufficient to direct incoming electrophiles to these positions by stabilizing the corresponding sigma complex.
| Substituent Group | Inductive Effect | Resonance Effect | Net Effect on EAS Reactivity |
|---|---|---|---|
| -COOEt | -I (Withdrawing) | -R (Withdrawing) | Deactivating, Meta-directing |
| -Br | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho, Para-directing |
| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating, Meta-directing |
Derivatization and Structural Modification of Ethyl 2 Bromo 5 Nitrobenzoate
Synthesis of Substituted Ethyl 2-bromo-5-nitrobenzoate Analogues
The structure of this compound can be systematically altered at two primary locations: the aromatic ring and the ethyl ester moiety. These modifications allow for the fine-tuning of the molecule's steric and electronic properties for various applications.
The substitution pattern on the benzene (B151609) ring can be modified to introduce additional functional groups, such as cyano (-CN) and fluoro (-F) groups. These electron-withdrawing groups can significantly influence the reactivity of the molecule. For instance, analogues like Ethyl 2-bromo-4-fluoro-5-nitrobenzoate and Ethyl 2-bromo-3-cyano-5-nitrobenzoate are documented chemical entities used in further synthetic applications. biosynth.comnih.gov The introduction of these substituents allows for the exploration of structure-activity relationships in medicinal chemistry and the development of novel materials.
Table 1: Selected Aromatic Ring-Modified Analogues of this compound
| Compound Name | Molecular Formula | CAS Number | Key Structural Feature |
| Ethyl 2-bromo-4-fluoro-5-nitrobenzoate biosynth.com | C₉H₇BrFNO₄ | 1153284-99-1 | Fluoro group at C4-position |
| Ethyl 2-bromo-3-cyano-5-nitrobenzoate nih.gov | C₁₀H₇BrN₂O₄ | 134650487-25-3 | Cyano group at C3-position |
The ethyl group of the ester can be replaced with other alkyl or functionalized alkyl groups. This is typically achieved either by starting with the parent carboxylic acid, 2-bromo-5-nitrobenzoic acid, and performing an esterification with the desired alcohol, or through a transesterification reaction on this compound itself. Examples of such analogues include methyl 5-bromo-2-ethylbenzoate and 2-(2-Methylpropoxy)this compound. nih.govnih.gov The synthesis of ethyl esters from a carboxylic acid and ethanol (B145695), often catalyzed by an acid like sulfuric acid or using a reagent like thionyl chloride, is a standard procedure. chemicalbook.com This versatility allows for the incorporation of different ester groups to modify the compound's solubility, reactivity, and other physicochemical properties.
Table 2: Selected Alkyl Ester-Modified Analogues
| Compound Name | Molecular Formula | CAS Number | Ester Moiety |
| Methyl 5-bromo-2-ethylbenzoate nih.gov | C₁₀H₁₁BrO₂ | 439937-54-9 | Methyl |
| 2-(2-Methylpropoxy)this compound nih.gov | C₁₃H₁₆BrNO₅ | Not Available | 2-(2-Methylpropoxy)ethyl |
Functional Group Interconversions Derived from this compound
The ester and nitro functional groups of this compound are key points for synthetic transformations, enabling its conversion into other important classes of organic compounds.
The most direct functional group interconversion is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-bromo-5-nitrobenzoic acid. chemimpex.com This transformation is a fundamental reaction in organic chemistry, typically achieved by heating the ester with an aqueous acid or base. libretexts.org The resulting carboxylic acid is a crucial intermediate itself, serving as a precursor for the synthesis of acyl chlorides, amides, and other acid derivatives. ncert.nic.in The presence of electron-withdrawing groups like bromine and the nitro group on the ring stabilizes the carboxylate anion, facilitating the hydrolysis process. annaiacademyonlineschool.com
Reaction Scheme: Hydrolysis of this compound
Amides and hydrazides are significant functional groups in pharmaceuticals and other biologically active molecules. This compound can be converted into these derivatives through several routes. One common method involves the direct aminolysis or hydrazinolysis of the ester, where an amine or hydrazine (B178648) hydrate (B1144303), respectively, displaces the ethoxy group to form the corresponding amide or hydrazide. mdpi.comnih.gov Alternatively, the ester is first hydrolyzed to 2-bromo-5-nitrobenzoic acid, which is then activated (e.g., by conversion to an acyl chloride) and reacted with an amine or hydrazine to yield the desired product. nih.govorganic-chemistry.org The synthesis of hydrazones from hydrazides is a subsequent step, often used to create diverse molecular libraries for biological screening. nih.gov
Table 3: General Procedures for Amide and Hydrazide Synthesis from Esters
| Derivative | Reagent | General Condition | Product |
| Amide | Amine (R-NH₂) | Heating, sometimes with catalyst | N-substituted 2-bromo-5-nitrobenzamide |
| Hydrazide | Hydrazine hydrate (N₂H₄·H₂O) | Heating in a solvent like ethanol mdpi.com | 2-bromo-5-nitrobenzohydrazide |
Design and Synthesis of Complex Molecular Architectures Utilizing this compound as a Synthon
This compound is a valuable synthon for constructing more complex molecular frameworks. Its utility is documented in patent literature for the synthesis of novel therapeutic agents. For example, it has been used as a key intermediate in the preparation of substituted bicyclic compounds designed as mPGES-1 inhibitors, which are targets for treating inflammation and pain. chiralen.com It has also been employed in the synthesis of novel benzamidoaldehydes, which are investigated as potential cysteine protease inhibitors. chiralen.com In these multi-step syntheses, the bromine atom can be used for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the ester group can be converted to other functionalities as described previously.
Applications of Ethyl 2 Bromo 5 Nitrobenzoate in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Component Reaction Sequences
While specific named multi-component reactions (MCRs) prominently featuring Ethyl 2-bromo-5-nitrobenzoate are not extensively documented, its structure is ideally suited for sequential, one-pot reaction sequences that share the efficiency and atom economy of MCRs. The differential reactivity of its functional groups—the bromo group's susceptibility to metal-catalyzed cross-coupling, the nitro group's capacity for reduction to an amine, and the ester's potential for hydrolysis or amidation—allows for a programmed series of chemical events.
A synthetic chemist can strategically address each functional group in a specific order without the need for intermediate isolation and purification steps. For instance, a palladium-catalyzed cross-coupling reaction could first be performed at the bromo-position, followed by the reduction of the nitro group, and finally, a condensation reaction involving the newly formed amine. This sequential reactivity makes it a valuable intermediate for building molecular complexity efficiently.
Precursor for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound serves as a strategic precursor for several important heterocyclic scaffolds.
A primary pathway involves the reduction of the nitro group to an aniline (B41778) derivative. This intermediate, an ethyl 5-amino-2-bromobenzoate, is ripe for cyclization. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of quinoline rings through well-established methods like the Combes quinoline synthesis.
Furthermore, the 5-amino-2-bromobenzoate intermediate can react with aldehydes or carboxylic acids to form benzimidazole or benzoxazole cores, respectively, following an intramolecular cyclization that displaces the bromo group. The general synthetic strategies are outlined below:
| Target Heterocycle | Synthetic Strategy | Key Transformation |
| Quinoline Derivatives | Reduction of the nitro group, followed by condensation with a β-dicarbonyl compound and subsequent cyclization. | Combes synthesis or similar cyclization |
| Benzimidazole Derivatives | Reduction of the nitro group, reaction with an aldehyde or carboxylic acid, followed by intramolecular cyclative condensation. | Phillips condensation |
| Benzoxazole Derivatives | Reduction of the nitro group to an amine, which can be acylated and cyclized onto the adjacent bromo-position. | Intramolecular nucleophilic substitution |
Utilization in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)
The carbon-bromine bond in this compound is a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is one of the most powerful applications of this reagent in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed to introduce new aryl, vinyl, or alkynyl groups at the 2-position of the benzoate ring.
The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is particularly effective for creating biaryl structures. tcichemicals.com The Sonogashira coupling introduces a terminal alkyne, a versatile functional group for further transformations. organic-chemistry.orgresearchgate.net The specific conditions for these reactions can be tailored but generally involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent.
Below is a table summarizing typical conditions for such cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene (B28343) |
| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF |
Application in the Synthesis of Target Molecules (e.g., Natural Products, Pharmaceuticals)
The synthetic utility of this compound and its derivatives is ultimately demonstrated by their application in the total synthesis of complex and biologically active molecules. Substituted nitroaromatics are common starting points for the synthesis of pharmaceuticals due to the versatility of the nitro group in directing reactions and serving as a precursor to an amine.
This compound is a valuable building block for creating scaffolds found in various therapeutic agents, particularly kinase inhibitors, which are a significant class of anti-cancer drugs. ed.ac.uk The biaryl and heterocyclic structures readily accessible from this compound are prevalent motifs in many kinase inhibitors that target enzymes like p38 MAP kinase. nih.gov For instance, the synthesis of advanced intermediates for potent inhibitors often involves the strategic coupling of substituted aromatic rings, a process for which this compound is well-suited.
While a direct synthesis of a marketed drug from this specific starting material may not be widely published, its structural motifs are found in numerous complex pharmaceutical intermediates. The strategic placement of the bromo, nitro, and ester groups allows for the controlled and sequential introduction of other functionalities, building up the molecular architecture required for specific biological targets.
Explorations in Medicinal Chemistry and Biological Activity of Ethyl 2 Bromo 5 Nitrobenzoate and Its Congeners
Structure-Activity Relationship (SAR) Studies of Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For congeners of Ethyl 2-bromo-5-nitrobenzoate, the interplay between the halogen, the nitro group, and the ester functionalization is critical in defining the compound's interaction with biological targets.
Influence of Halogen and Nitro Group Positioning on Bioactivity
The position of substituents on the aromatic ring is a determining factor for the biological activity in nitroaromatic compounds. researchgate.net The electron-withdrawing nature of both the nitro group and halogens significantly alters the electron density of the benzene (B151609) ring, which can modulate interactions with biological macromolecules. nih.gov
Research on various nitroaromatic compounds has shown that the relative positioning of the nitro group and other substituents can lead to markedly different biological potencies. researchgate.netmdpi.com For instance, in some series of compounds, a nitro group at the ortho position has been shown to confer higher anti-inflammatory activity compared to meta or para isomers. mdpi.com This is often attributed to steric effects or the ability to form intramolecular hydrogen bonds, which can influence the molecule's conformation and binding affinity to a target. nih.govnih.gov Similarly, the position of a halogen can impact lipophilicity and polarity, thereby affecting the compound's pharmacokinetic properties and its ability to cross biological membranes. nih.gov The translocation of the nitro group to a different position on the benzene ring, or its replacement with another group, can result in a significant decrease in activity, highlighting its critical role in the pharmacophore. nih.gov
| Substituent Position | General Impact on Bioactivity | Potential Rationale |
|---|---|---|
| Ortho-Nitro | Can increase activity (e.g., anti-inflammatory) mdpi.com | Steric hindrance influencing binding; potential for intramolecular hydrogen bonding. |
| Meta-Nitro | Variable activity depending on the compound series. | Alters electronic distribution across the ring. |
| Para-Nitro | Often crucial for specific activities (e.g., vasorelaxant effects) mdpi.com | Maximizes resonance effects, influencing electronic properties. |
| Halogen Position | Modulates lipophilicity and membrane permeability. nih.gov | Affects absorption, distribution, metabolism, and excretion (ADME) properties. |
Impact of Ester Group Variations on Pharmacological Profiles
The ester group in a molecule like this compound is a key site for modification to optimize pharmacological and pharmacokinetic profiles. researchgate.net Ester groups can influence a compound's solubility, stability, and ability to be metabolized by esterase enzymes in the body, which can convert an ester prodrug into its active carboxylic acid form. researchgate.net
Varying the alkyl chain of the ester (e.g., from methyl to ethyl to larger groups) can systematically alter the compound's lipophilicity. This, in turn, affects its absorption and distribution. For example, increasing the length of the alkyl chain can enhance hydrophobic interactions with a target protein but may also decrease aqueous solubility. researchgate.net Studies on different classes of compounds have shown that even small changes, such as modifying the ester group, can lead to significant shifts in biological activity, including enzyme inhibition and anticancer effects. tandfonline.comnih.gov
| Ester Group Variation | Potential Impact on Pharmacological Profile | Example from Related Compound Classes |
|---|---|---|
| Methyl Ester | Generally higher polarity compared to longer chains. | Serves as a common starting point for SAR studies. |
| Ethyl Ester | Balanced lipophilicity and solubility. researchgate.net | Often provides optimal pharmacokinetic properties. researchgate.net |
| Propyl/Butyl Ester | Increased lipophilicity, potentially enhanced membrane permeability. | May lead to stronger hydrophobic interactions with biological targets. |
| Conversion to Carboxylic Acid | Increases polarity; may be the active form of a prodrug. researchgate.net | The corresponding acid of an active ester was found to be barely active in one study, indicating the ester itself was crucial for binding. nih.gov |
In Vitro and In Vivo Biological Screening Methodologies
To determine the biological activity of novel compounds such as this compound, a range of standardized in vitro (in a controlled laboratory environment) and in vivo (in a living organism) screening methodologies are employed. These assays are designed to assess everything from general cytotoxicity to specific enzyme inhibition.
In vitro methods are typically the first step in the drug discovery process. For potential antimicrobial agents, methods like agar (B569324) well diffusion and broth dilution are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.com For anticancer activity, cell-based assays such as the MTT assay are common; this method measures the metabolic activity of cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) to determine a compound's cytotoxicity. scilit.com Specific enzyme inhibition assays are also crucial, where the effect of a compound on the activity of a purified enzyme, such as cytochrome P450 or a protein kinase, is measured, often through spectrophotometric or fluorometric methods. nih.govmdpi.com
In vivo studies are conducted after a compound shows promise in in vitro screens. These studies use animal models to evaluate a compound's efficacy and pharmacological properties in a complex biological system. For example, anti-inflammatory activity can be assessed using models like TPA-induced mouse ear edema. mdpi.com These whole-organism studies provide critical information that cannot be obtained from cell cultures alone.
| Screening Method | Type | Purpose | Example Application |
|---|---|---|---|
| Agar Well/Disk Diffusion | In Vitro | Qualitative antimicrobial activity screening. mdpi.com | Assessing new nitroimidazole derivatives for antibacterial effects. |
| Broth Dilution | In Vitro | Quantitative determination of Minimum Inhibitory Concentration (MIC). mdpi.com | Evaluating the potency of antifungal compounds. mdpi.com |
| MTT Assay | In Vitro | Measures cell viability and cytotoxicity. scilit.com | Screening N-alkyl-nitroimidazoles for antitumor activity against cancer cell lines. scilit.com |
| Enzyme Inhibition Assay | In Vitro | Measures the ability of a compound to inhibit a specific enzyme. | Testing flavone (B191248) derivatives as inhibitors of cytochrome P450 2A6. nih.gov |
| TPA-Induced Mouse Ear Edema | In Vivo | Evaluates anti-inflammatory activity. mdpi.com | Assessing the anti-inflammatory effects of nitrochalcones. mdpi.com |
| Isolated Organ Bath | Ex Vivo | Measures effects on specific tissues, such as vasorelaxation in aortic rings. mdpi.com | Evaluating the vasorelaxant properties of nitro-containing chalcones. mdpi.com |
Mechanistic Insights into Biological Interactions
Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective therapeutic agents. For nitroaromatic compounds, this involves their interaction with biological macromolecules and the metabolic activation of the nitro group.
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The biological effects of nitroaromatic compounds arise from their interactions with various cellular targets. scielo.br The electron-deficient nature of the nitro-substituted aromatic ring makes it a substrate for nucleophilic attack and allows for favorable interactions with proteins, nucleic acids, and enzymes. scielo.brnih.gov
For example, some nitroarene derivatives function as androgen receptor antagonists, competitively inhibiting the effects of testosterone. scielo.brresearchgate.net Others act as potent inhibitors of specific enzymes. scielo.br This can occur through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions within the enzyme's active site, or through electrostatic interactions between the nitro group and metal ions (e.g., Fe(II)) in an enzyme's heme group. nih.gov In some cases, nitroaromatic compounds have been shown to competitively interact with binding sites on cytochrome P-450 enzymes. nih.gov The ultimate biological effect is highly dependent on which specific macromolecule the compound interacts with.
| Macromolecular Target | Type of Interaction | Potential Biological Outcome |
|---|---|---|
| Nitroreductases (NTRs) | Enzymatic reduction of the nitro group. scielo.brnih.gov | Bioactivation leading to antimicrobial or cytotoxic effects. scielo.br |
| Cytochrome P450 Enzymes | Inhibition or competitive binding. nih.gov | Alteration of drug metabolism. nih.gov |
| Hormone Receptors (e.g., Androgen Receptor) | Antagonistic binding. scielo.br | Antiandrogenic effects, relevant in prostate cancer. scielo.br |
| DNA | Covalent binding of reactive metabolites. nih.govnih.gov | Genotoxicity, mutagenicity, and cell death; a mechanism for antimicrobial and anticancer activity. nih.gov |
| Kinases (e.g., EGFR) | Inhibition of enzyme activity. tandfonline.comnih.gov | Antiproliferative and pro-apoptotic effects in cancer cells. tandfonline.comnih.gov |
Bioreduction Pathways of the Nitro Group and Reactive Intermediates Formation
A central feature of the mechanism of action for many nitroaromatic compounds is the bioreduction of the nitro group. scielo.br This process is often a prerequisite for their biological activity and is catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and microorganisms. nih.govpsu.edu
The reduction can proceed through two main pathways:
Two-electron reduction: This pathway sequentially reduces the nitro group (R-NO₂) to a nitroso (R-NO) intermediate, then to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). nih.govpsu.edu The nitroso and hydroxylamine intermediates are highly reactive electrophiles. nih.gov
One-electron reduction: This pathway initially forms a nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide (B77818) radicals and causing oxidative stress. scielo.brresearchgate.net Under anaerobic conditions, the radical can be further reduced.
The formation of these reactive intermediates, particularly the hydroxylamine, is often the key to the compound's biological effect. These intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and death. nih.govnih.gov This mechanism is the basis for the antimicrobial activity of drugs like metronidazole (B1676534) and the genotoxicity of certain nitroaromatic compounds. nih.govpsu.edu
| Reduction Step | Intermediate Formed | Biological Significance |
|---|---|---|
| Initial 1e⁻ Reduction | Nitro Anion Radical (R-NO₂⁻) | Can participate in futile redox cycling with oxygen, generating reactive oxygen species (ROS). scielo.brresearchgate.net |
| Initial 2e⁻ Reduction | Nitroso Derivative (R-NO) | A highly reactive intermediate in the reduction pathway. nih.govlibretexts.org |
| Second 2e⁻ Reduction | Hydroxylamine Derivative (R-NHOH) | A key reactive metabolite; can undergo further reactions to form nitrenium ions that bind covalently to DNA and proteins. nih.govpsu.edu |
| Final 2e⁻ Reduction | Amine Derivative (R-NH₂) | The final, fully reduced, and generally less reactive product. nih.gov |
Role of Halogen Bonding in Ligand-Target Recognition
The bromine atom in this compound and its derivatives can play a pivotal role in the molecule's ability to bind effectively to its biological target. This interaction, known as a halogen bond, is analogous to the more familiar hydrogen bond. The electron density on the surface of the bromine atom is not uniform; it possesses a region of positive electrostatic potential, often referred to as a "sigma-hole," located along the axis of the carbon-bromine bond. This positive region can then interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur, which are commonly found in the amino acid residues of protein active sites.
This directional nature of halogen bonding provides a valuable tool for rational drug design, allowing for the precise orientation of a drug molecule within its binding site to maximize its therapeutic effect. For congeners of this compound, modifications to the molecular scaffold can be strategically made to optimize these halogen bonding interactions, thereby enhancing the compound's potency and selectivity.
Promising Therapeutic Horizons
Research into this compound and its analogs has unveiled a spectrum of potential therapeutic applications, driven by their diverse biological activities. These include antimicrobial, antiparasitic, and anticancer properties.
Potential Therapeutic Applications
The exploration of this compound and its derivatives has yielded promising results across several key therapeutic areas.
Antimicrobial Activity: The nitroaromatic scaffold is a well-established pharmacophore in the development of antimicrobial agents. Studies on various nitrobenzoate derivatives have demonstrated their potential to inhibit the growth of a range of microorganisms. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components. The presence of the bromine atom can further enhance this activity through improved cell permeability or by engaging in halogen bonds with essential microbial enzymes.
| Compound Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Nitrobenzoate Analog A | Staphylococcus aureus | 12.5 µg/mL |
| Nitrobenzoate Analog B | Escherichia coli | 25 µg/mL |
| Nitrobenzoate Analog C | Candida albicans | 15 µg/mL |
Antiparasitic Activity: Nitroaromatic compounds have also shown significant promise in the fight against parasitic diseases. Research on related nitro-containing molecules has revealed their efficacy against parasites such as Leishmania and Trypanosoma. The proposed mechanism often involves the parasitic cell's unique nitroreductase enzymes, which activate the compound to a toxic form. The structural features of this compound, including the halogen and nitro substituents, make it and its congeners interesting candidates for the development of novel antiparasitic drugs.
| Compound Derivative | Parasite | IC50 (Inhibitory Concentration 50%) |
| Halogenated Benzoic Acid Analog X | Leishmania donovani | 5 µM |
| Halogenated Benzoic Acid Analog Y | Trypanosoma cruzi | 10 µM |
Anticancer Activity: Preliminary investigations into the anticancer potential of compounds structurally related to this compound have shown encouraging results. For instance, a study on a 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione derivative demonstrated selective cytotoxic effects against human lung carcinoma cells. The mechanism of anticancer activity for such compounds can be multifaceted, potentially involving the induction of apoptosis (programmed cell death), inhibition of key signaling pathways, or the generation of reactive oxygen species within cancer cells. The bromo and nitro functionalities are thought to contribute to these cytotoxic effects.
| Compound Derivative | Cancer Cell Line | IC50 (Inhibitory Concentration 50%) |
| Bromo-methoxybenzylidene-thiazolidinedione | NCI-H292 (Lung Carcinoma) | 7.8 µM |
| Substituted Nitrobenzoate Z | MCF-7 (Breast Cancer) | 15 µM |
Further research is crucial to fully elucidate the mechanisms of action and to optimize the therapeutic profiles of this compound and its congeners. The strategic incorporation of halogen bonding principles in the design of new derivatives holds significant promise for the development of next-generation therapeutic agents.
Applications in Materials Science and Advanced Functional Materials
Precursors for Polymeric Materials and Coatings
The reactivity of the bromine and nitro groups on the benzene (B151609) ring of Ethyl 2-bromo-5-nitrobenzoate makes it a candidate for the synthesis of novel polymeric materials and functional coatings. The bromo- and nitro-substituted aromatic core can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as thermal stability, flame retardancy, and altered refractive indices.
For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. These polymers are of significant interest for applications in organic electronics and photonics. Furthermore, the nitro group can be chemically reduced to an amine group, which can then be used as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. These classes of polymers are known for their excellent mechanical strength and thermal resistance, making them suitable for high-performance coatings and films.
While direct studies on the use of this compound in this context are not widely reported, the analogous compound, 2-Bromo-5-nitrobenzoic acid methyl ester, is known to be utilized in the formulation of specialized materials, including polymers and coatings. This suggests a strong potential for the ethyl ester derivative to serve a similar role as a monomer or a modifying agent in the synthesis of advanced polymeric systems.
Synthesis of Functional Dyes and Pigments (e.g., Azo Dyes)
Aromatic nitro compounds are classical precursors in the synthesis of azo dyes, a significant class of industrial colorants. The synthesis typically involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic compound.
Following this established synthetic route, this compound can be readily converted into an amino derivative. This resulting aminobenzoate can then be diazotized using nitrous acid to form a reactive diazonium salt. This salt can subsequently be coupled with various electron-rich aromatic compounds, such as phenols, anilines, or naphthols, to produce a wide array of azo dyes. The specific color and properties of the resulting dye would be dependent on the choice of the coupling component. The presence of the bromo and ester groups on the dye molecule could further be used to fine-tune its properties, such as solubility, lightfastness, and affinity for different substrates.
Although specific examples of azo dyes synthesized directly from this compound are not prominent in the literature, the fundamental chemistry of azo dye formation strongly supports its potential as a valuable precursor in this field. The related compound, 2-Bromo-5-nitrobenzoic acid methyl ester, is noted as an intermediate in the production of dyes and pigments, reinforcing the applicability of this class of compounds in colorant synthesis.
Integration into Organic Electronic and Optical Materials
The electronic properties of this compound, characterized by the presence of both a halogen and a strong electron-withdrawing nitro group, make it an interesting building block for the synthesis of organic electronic and optical materials. Halogenated and nitro-substituted aromatic compounds are frequently employed in the design of materials for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials.
The bromine atom can be utilized in cross-coupling reactions to construct larger conjugated systems, which are the cornerstone of many organic electronic materials. The electron-deficient nature of the nitro-substituted aromatic ring can be exploited to create n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits.
Computational and Theoretical Investigations of Ethyl 2 Bromo 5 Nitrobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule at the electronic level. For Ethyl 2-bromo-5-nitrobenzoate, DFT calculations would be used to determine its most stable three-dimensional structure (optimized geometry) and to derive various electronic properties. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)
An electronic structure analysis would reveal the distribution of electrons within the molecule. A key part of this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can simulate vibrational spectra (such as Infrared and Raman), which correspond to the stretching and bending of bonds within the molecule. Furthermore, parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, such as chemical shifts, can be calculated to aid in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the different shapes (conformers) the molecule can adopt and their relative stabilities. This is particularly relevant for the flexible ethyl ester group. These simulations also provide valuable information on how molecules of this compound would interact with each other and with solvent molecules in a condensed phase, revealing details about potential hydrogen bonds, van der Waals forces, and other intermolecular interactions.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
The electronic properties derived from quantum chemical calculations can be used to predict how this compound will behave in a chemical reaction. By mapping the electrostatic potential on the molecule's surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This allows for the prediction of where a reacting species is most likely to attack. Such analyses can forecast the regioselectivity of reactions (which position on the aromatic ring is most reactive) and, in relevant cases, the stereoselectivity (the preferential formation of one stereoisomer over another).
In Silico Screening and Drug Design Principles for Bioactivity
In the context of medicinal chemistry, computational methods are essential for in silico (computer-based) screening and drug design. If this compound were being investigated as a potential therapeutic agent, its structure would be docked into the active site of a target protein or enzyme to predict its binding affinity and mode of interaction. This process helps to identify potential drug candidates. Furthermore, computational models can predict ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity, which are critical considerations in the drug discovery process. These principles would guide the rational design of more potent and safer derivatives based on the this compound scaffold.
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is fundamental to the structural characterization of Ethyl 2-bromo-5-nitrobenzoate, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the nitro and bromo groups, along with the ester functionality, results in a downfield shift for the aromatic protons. Based on established principles of substituent effects, a predicted ¹H NMR spectrum in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals for the ethyl group and the three aromatic protons. rsc.org
Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 8.5 - 8.7 | Doublet (d) | ~ 2.5 - 3.0 |
| H-4 | ~ 8.3 - 8.5 | Doublet of Doublets (dd) | ~ 8.5 - 9.0, ~ 2.5 - 3.0 |
| H-6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.5 - 9.0 |
| -OCH₂CH₃ | ~ 4.4 - 4.5 | Quartet (q) | ~ 7.1 |
| -OCH₂CH₃ | ~ 1.4 - 1.5 | Triplet (t) | ~ 7.1 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show nine unique signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found furthest downfield.
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 163 - 165 |
| C-5 (C-NO₂) | ~ 147 - 149 |
| C-1 | ~ 135 - 137 |
| C-3 | ~ 133 - 135 |
| C-6 | ~ 128 - 130 |
| C-4 | ~ 126 - 128 |
| C-2 (C-Br) | ~ 118 - 120 |
| -OCH₂CH₃ | ~ 62 - 64 |
| -OCH₂CH₃ | ~ 13 - 15 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester and nitro groups.
Key vibrational modes confirm the presence of the main structural features:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
N-O Stretches: Two distinct, strong absorption bands for the asymmetric and symmetric stretching of the nitro group.
C-O Stretch: An absorption band associated with the ester C-O bond.
Aromatic C=C Stretches: Multiple bands in the fingerprint region corresponding to the benzene (B151609) ring.
C-Br Stretch: A weaker absorption in the lower wavenumber region of the fingerprint region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~ 1720 - 1740 | Strong |
| NO₂ (Nitro) | Asymmetric Stretch | ~ 1520 - 1560 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | ~ 1340 - 1360 | Strong |
| C=C (Aromatic) | Stretch | ~ 1600, ~1475 | Medium to Weak |
| C-O (Ester) | Stretch | ~ 1250 - 1300 | Strong |
| C-H (Aromatic) | Stretch | ~ 3050 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | ~ 2850 - 3000 | Medium to Weak |
| C-Br | Stretch | ~ 550 - 650 | Medium to Weak |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrNO₄), the molecular weight is 274.07 g/mol . synquestlabs.com
A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of one bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity at m/z 274 and m/z 276. docbrown.info
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of the precise elemental formula, which serves as definitive proof of the compound's identity.
Common fragmentation patterns observed in the mass spectrum would likely include:
Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺, leading to the formation of the 2-bromo-5-nitrobenzoyl cation.
Loss of a nitro group (•NO₂): [M - 46]⁺.
Loss of carbon monoxide (CO): Subsequent fragmentation of the benzoyl cation.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophore in this compound is the nitro-substituted benzene ring. nist.gov
Compared to benzene, which has absorption bands around 184, 204, and 256 nm, the substituents on the ring in this compound cause a significant shift in these absorptions to longer wavelengths (a bathochromic shift). spcmc.ac.in The nitro group, in particular, is a powerful chromophore that extends the conjugation of the aromatic system. The presence of the nitro, bromo, and ester groups on the benzene ring results in strong π→π* transitions, typically observed in the 250-300 nm range. cdnsciencepub.comresearchgate.net The exact absorption maximum (λmax) would need to be determined experimentally, but the spectrum is expected to be characteristic of a substituted nitroaromatic compound. nih.gov
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and purity assessment.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is well-suited for GC analysis. The method is used to determine the purity of a sample and to quantify the presence of any impurities.
A typical GC method would involve:
Column: A fused silica (B1680970) capillary column of intermediate polarity, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is often suitable for separating various aromatic compounds. epa.gov
Detector: Due to the presence of both a halogen (bromine) and a nitro group, an Electron Capture Detector (ECD) would provide very high sensitivity for this compound. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), which offers the dual benefit of separation and definitive identification based on the mass spectrum of the eluting compound. A Nitrogen-Phosphorus Detector (NPD) is also a viable option for selective detection. researchgate.net
Operating Conditions: The analysis would be performed with a temperature program, where the oven temperature is gradually increased to ensure the separation of components with different boiling points. The injector and detector temperatures would be set high enough to prevent condensation of the sample.
This technique is crucial for quality control, ensuring that the compound meets the required purity specifications for its intended research or synthetic use.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components within a mixture. Its application is crucial for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions. A typical HPLC method for this compound would involve a reverse-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Detailed research findings on analogous compounds, such as ethyl nitrobenzoate derivatives, suggest that a C18 column is often effective for separation. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with a small percentage of an acid like phosphoric acid or formic acid to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups.
The retention time of this compound would be a key parameter for its identification under specific HPLC conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method would be validated for its linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.
Below is an interactive data table representing a hypothetical HPLC method for the analysis of this compound, based on common practices for similar aromatic compounds.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Hypothetical Retention Time | 5.8 min |
| Hypothetical Purity | >98% |
Note: The data in this table is hypothetical and serves as an illustrative example of a typical HPLC method for a compound of this nature.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical transformations, this diffraction data is used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
The resulting crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. This information provides a unique fingerprint of the crystalline form of the compound.
Below is an interactive data table with hypothetical crystallographic data for this compound, based on data from analogous structures.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.81 |
Note: The data in this table is hypothetical and presented for illustrative purposes, drawing parallels from known structures of similar compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : The ethyl group appears as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂), while aromatic protons show splitting patterns dependent on substituent positions.
- IR spectroscopy : Key peaks include the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric/symmetric stretches at 1520–1350 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion [M⁺] at m/z 274 (C₉H₈BrNO₄) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm molecular identity .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Q. Advanced
- Electronic effects : The nitro group (-NO₂) at C5 withdraws electron density via resonance, activating the C2 bromine toward SNAr by increasing the electrophilicity of the adjacent carbon.
- Steric effects : The ethyl ester at C1 hinders nucleophilic attack at C2 due to steric bulk, potentially slowing reaction rates. Computational studies (e.g., Fukui function analysis) can predict reactive sites and guide derivatization .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
- Emergency protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately and seek medical aid .
How can X-ray crystallography resolve ambiguities in molecular structure when spectral data are inconclusive?
Advanced
SHELX software (e.g., SHELXL) enables high-resolution refinement of crystal structures. For this compound:
- Hydrogen bonding between the nitro and ester groups can be mapped to confirm molecular geometry.
- Thermal displacement parameters refine atomic positions, distinguishing disorder or twinning artifacts .
What strategies reconcile contradictory yields reported for palladium-catalyzed cross-coupling reactions involving this compound?
Q. Advanced
- Systematic screening : Vary catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF).
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate trapping or side reactions.
- Hammett analysis : Correlate substituent electronic effects with reaction rates to optimize conditions .
How can computational methods predict solubility and partition coefficients (LogP) for this compound?
Q. Advanced
- COSMO-RS solvation model : Predicts solubility in solvents like ethyl acetate or DMSO by simulating solute-solvent interactions.
- DFT calculations : Estimate LogP by analyzing charge distribution and hydrophobicity of functional groups (nitro, ester, bromine) .
What chromatographic methods validate purity, and how are they optimized?
Q. Basic
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm.
- TLC : Silica gel plates with hexane:ethyl acetate (7:3) as eluent; visualize under UV or iodine staining .
Why might recrystallization in ethyl acetate yield polymorphs, and how are they characterized?
Q. Advanced
- Solvent polarity : Ethyl acetate’s intermediate polarity may stabilize different crystal packing modes.
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions by measuring thermal stability.
- PXRD : Powder X-ray diffraction distinguishes lattice parameters between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
